molecular formula C16H11BrO B8456275 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)-

1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)-

Cat. No.: B8456275
M. Wt: 299.16 g/mol
InChI Key: GOHRTUPYWQUEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- is a chemical compound belonging to the class of indanones Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

The synthesis of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- typically involves a Knoevenagel condensation reaction. This reaction is carried out by condensing 3-bromoindan-1-one with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- undergoes various chemical reactions, including:

Comparison with Similar Compounds

1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- can be compared with other similar compounds such as:

The uniqueness of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- lies in its bromine atom, which can participate in various substitution reactions, making it a versatile compound for synthetic and research purposes.

Properties

Molecular Formula

C16H11BrO

Molecular Weight

299.16 g/mol

IUPAC Name

2-benzylidene-3-bromo-3H-inden-1-one

InChI

InChI=1S/C16H11BrO/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-10,15H

InChI Key

GOHRTUPYWQUEHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)Br

Origin of Product

United States

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